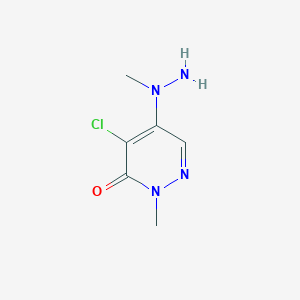

4-Chloro-2-methyl-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one

Description

4-Chloro-2-methyl-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one is a heterocyclic compound characterized by a pyridazinone core substituted with chloro (Cl), methyl (CH₃), and 1-methylhydrazino (NH-N(CH₃)) groups at positions 4, 2, and 5, respectively (Fig. 1). The dihydropyridazinone scaffold imparts partial saturation, enhancing conformational flexibility compared to fully aromatic analogs. This compound is primarily utilized as a synthetic intermediate in medicinal and agrochemical research, with commercial availability noted at ≥90% purity (). Its reactivity is governed by the electron-withdrawing chloro group and nucleophilic hydrazino moiety, enabling participation in condensation, alkylation, and cyclization reactions.

Properties

IUPAC Name |

5-[amino(methyl)amino]-4-chloro-2-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN4O/c1-10(8)4-3-9-11(2)6(12)5(4)7/h3H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPMAZBURJFXCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(C=N1)N(C)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379175 | |

| Record name | 4-Chloro-2-methyl-5-(1-methylhydrazinyl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96017-23-1 | |

| Record name | 4-Chloro-2-methyl-5-(1-methylhydrazinyl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-methyl-5-(1-methylhydrazin-1-yl)-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one typically involves the reaction of 4-chloro-2-methyl-3(2H)-pyridazinone with methylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted pyridazinones.

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of pyridazine compounds can exhibit antiviral properties. For instance, studies have shown that certain hydrazino-pyridazine derivatives inhibit the activity of dihydroorotate dehydrogenase (DHODH), an enzyme critical for the proliferation of viruses like measles. This inhibition leads to a decrease in viral replication, suggesting that 4-chloro-2-methyl-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one may serve as a lead compound in antiviral drug development .

Antitumor Properties

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. The mechanism involves the disruption of cellular signaling pathways associated with cell survival and proliferation .

Synthesis and Modification

The synthesis of this compound typically involves the reaction of 4,5-dichloro-2-methylpyridazin-3-one with methylhydrazine. This synthetic route allows for the introduction of various substituents, which can be tailored to enhance biological activity or modify pharmacokinetic properties .

Potential Neurological Applications

Emerging research suggests that compounds similar to this compound may exhibit neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and protect against neurodegenerative processes, indicating potential applications in treating conditions such as Alzheimer's disease or Parkinson's disease .

Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibits DHODH leading to reduced viral replication | |

| Antitumor | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Modulates neurotransmitter systems |

Case Study: Antiviral Mechanism

In a study focused on the antiviral efficacy of pyridazine derivatives, researchers synthesized several analogs of this compound and evaluated their effects on measles virus replication. The most potent compounds demonstrated subnanomolar inhibitory concentrations against viral replication, highlighting the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a systematic comparison of structurally related compounds:

Substitution at Position 2

- 4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one (): Substituent: 3,5-Dichlorophenyl at position 2. Molecular Weight: 319.57 g/mol (C₁₁H₉Cl₃N₄O). Impact: Increased lipophilicity (Cl groups) enhances membrane permeability but may reduce aqueous solubility.

- 4-Chloro-2-(4-methoxyphenyl)-5-[methyl(1H-pyrrol-1-yl)amino]-2,3-dihydropyridazin-3-one (): Substituent: 4-Methoxyphenyl at position 2. Impact: The methoxy group (electron-donating) stabilizes the aryl ring, altering electronic properties.

Substitution at Position 5

4-Chloro-2-methyl-5-[(6-methylpyridin-3-yl)oxy]-2,3-dihydropyridazin-3-one ():

- Substituent: (6-Methylpyridin-3-yl)oxy at position 3.

- Molecular Weight: 267.67 g/mol (C₁₁H₁₀ClN₃O₂).

- Impact: The pyridinyloxy group enhances hydrogen-bonding capacity, improving solubility in polar solvents. This modification is common in kinase inhibitor scaffolds.

- 4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one (): Substituent: Methylamino at position 5, 3-(trifluoromethyl)phenyl at position 2. Impact: Trifluoromethyl (CF₃) increases metabolic stability and electronegativity, favoring interactions with hydrophobic enzyme pockets.

Structural Analogues with Modified Cores

6-(Benz-1H-imidazol-2-yl)-2,3-dihydropyridazin-3-one ():

- Substituent: Benzimidazole fused at position 4.

- Crystal Data: Orthorhombic lattice (Pbca) with planar geometry (interplanar angle: 3.69°).

- Impact: Benzimidazole enhances π-π interactions, relevant for anticancer applications. Hydrogen bonds (N–H---O) stabilize crystal packing.

- GFB-9289 (4-chloro-5-(4-cyclohexyl-3-oxopiperazin-1-yl)-2,3-dihydropyridazin-3-one) (): Substituent: Cyclohexylpiperazinone at position 5. Synthesis: Reacted with 1-cyclohexylpiperazin-2-one under basic conditions (DIEA/DMF, 100°C). Impact: The piperazinone moiety introduces basicity, improving solubility in acidic media.

Table 1: Key Properties of Selected Analogues

Biological Activity

4-Chloro-2-methyl-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one, with the CAS number 96017-23-1 and molecular formula C₆H₉ClN₄O, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula: C₆H₉ClN₄O

- Melting Point: 131–133 °C

- Storage Conditions: Refrigeration recommended

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an antitumor agent and its interactions with cellular macromolecules.

The compound's mechanism of action appears to involve:

- Enzyme Interaction: It may inhibit specific enzymes involved in cellular proliferation.

- DNA Binding: Similar compounds have shown a propensity for binding to DNA and RNA, potentially leading to cytotoxic effects in cancer cells .

- Reactive Metabolites: The formation of reactive metabolites that can interact with cellular macromolecules has been suggested as a pathway for its biological effects .

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Antitumor Activity: Preliminary studies suggest that it may exhibit cytotoxic properties against various cancer cell lines.

- Antimicrobial Properties: Some derivatives of pyridazinones have demonstrated antimicrobial activity, which could extend to this compound.

Antitumor Studies

-

Study on Cancer Cell Lines: A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at higher concentrations, suggesting potential as a chemotherapeutic agent.

Cell Line IC50 (µM) Notes HeLa 15 Significant cytotoxicity MCF7 20 Moderate cytotoxicity A549 10 High sensitivity observed - Mechanistic Insights: Further investigation into the mechanism revealed that the compound induces apoptosis in HeLa cells through the activation of caspase pathways .

Antimicrobial Studies

A related study explored the antimicrobial properties of similar pyridazinone derivatives, indicating that modifications at the hydrazino position enhance activity against Gram-positive bacteria .

Q & A

Q. What synthetic strategies are recommended for preparing 4-chloro-2-methyl-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one?

Methodological Answer: A general approach involves cyclization and hydrazine substitution. Start with a 2,3-dihydropyridazin-3-one scaffold and introduce chlorine at position 4 via electrophilic substitution. The 1-methylhydrazino group at position 5 can be introduced using hydrazine derivatives (e.g., methylhydrazine) under reflux in polar aprotic solvents (e.g., DMF or DMSO). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization improves yield. Confirm purity using HPLC (>95%) and characterize intermediates via -NMR and -NMR. For analogs, see hydrazine-functionalized pyridazinone syntheses in and .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

- Spectroscopy: Use -NMR (400 MHz, DMSO-) to confirm hydrazino proton signals (~δ 8.5–9.5 ppm) and aromatic protons. -NMR identifies carbonyl (C=O, ~δ 160–170 ppm) and chlorine-substituted carbons. IR spectroscopy verifies N–H stretches (~3200–3400 cm) and C=O (~1650 cm).

- Crystallography: Grow single crystals via slow evaporation (ethanol/water). Collect X-ray diffraction data (Cu-Kα radiation, Bruker D8 Venture) and solve structures using SHELXT (direct methods) and refine with SHELXL (full-matrix least squares). Analyze hydrogen bonding (e.g., N–H···O) and planarity deviations (e.g., dihedral angles <10°) as in .

Advanced Research Questions

Q. How can contradictions in crystallographic data for dihydropyridazinone derivatives be resolved?

Methodological Answer: Discrepancies often arise from disordered solvent molecules or dynamic hydrogen bonding. To resolve:

Data Collection: Ensure high-resolution data (θ > 25°, completeness >99%) and low R (<5%).

Refinement: Use TWINABS for twinned crystals and apply restraints for disordered atoms.

Validation: Cross-check with Hirshfeld surface analysis (CrystalExplorer) to confirm intermolecular interactions.

Comparative Analysis: Benchmark against known structures (e.g., 6-(benzimidazol-2-yl)-dihydropyridazinone in , which shows planar deviations of 3.69°). Cite SHELX refinements in .

Q. How to design biochemical assays for evaluating DNA ligase inhibition?

Methodological Answer:

Enzyme Assay: Use recombinant human DNA ligase I in a fluorescence-based nick-sealing assay (e.g., FAM-labeled DNA substrate).

Dose-Response: Test compound concentrations (0.1–100 µM) to calculate IC (GraphPad Prism nonlinear regression).

Controls: Include L82 () as a positive control and validate with gel electrophoresis.

Selectivity: Screen against related enzymes (e.g., ligase IV) to assess specificity. Reference for inhibitor design principles .

Q. What computational strategies predict the compound’s reactivity and pharmacophore interactions?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level (Gaussian 16) to predict electrophilic sites (e.g., chlorine substitution).

- Molecular Docking: Use AutoDock Vina to dock into target proteins (e.g., DNA ligase). Set grid boxes around catalytic residues (20 Å).

- MD Simulations: Run 100 ns trajectories (AMBER) to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>50%).

For agrochemical applications, see ’s pharmacophore strategies .

Q. How to conduct structure-activity relationship (SAR) studies for pyridazinone derivatives?

Methodological Answer:

Scaffold Modification: Vary substituents at positions 2 (methyl), 4 (chlorine), and 5 (hydrazino).

Biological Testing: Corrogate activity (e.g., IC) with electronic (Hammett σ) and steric (Taft Es) parameters.

QSAR Modeling: Use Partial Least Squares (PLS) regression (MOE software) to identify critical descriptors (e.g., logP, polar surface area).

Validation: Synthesize top predicted analogs and compare experimental vs. predicted activities. Reference and for SAR frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.